molecular formula C12H12BrN3O2 B14917476 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide

Cat. No.: B14917476
M. Wt: 310.15 g/mol
InChI Key: XRCWSTDXUTYIFV-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fifth position, and a pyrazolyl group attached to the nitrogen atom of the benzamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide typically involves the following steps:

    Bromination: The starting material, 5-methoxybenzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the second position.

    Pyrazole Formation: The brominated intermediate is then reacted with 1-methyl-1H-pyrazole in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the benzamide moiety can be reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-azido-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide.

Scientific Research Applications

2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-5-methoxybenzamide: Lacks the pyrazolyl group, making it less versatile in certain applications.

    5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-bromo-N-(1-methyl-1H-pyrazol-3-yl)benzamide: Lacks the methoxy group, potentially altering its chemical properties.

Uniqueness

The presence of both the bromine atom and the methoxy group, along with the pyrazolyl moiety, makes 2-bromo-5-methoxy-N-(1-methyl-1H-pyrazol-3-yl)benzamide unique. This combination of functional groups provides a distinct set of chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H12BrN3O2

Molecular Weight

310.15 g/mol

IUPAC Name

2-bromo-5-methoxy-N-(1-methylpyrazol-3-yl)benzamide

InChI

InChI=1S/C12H12BrN3O2/c1-16-6-5-11(15-16)14-12(17)9-7-8(18-2)3-4-10(9)13/h3-7H,1-2H3,(H,14,15,17)

InChI Key

XRCWSTDXUTYIFV-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2=C(C=CC(=C2)OC)Br

Origin of Product

United States

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